1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Descripción general

Descripción

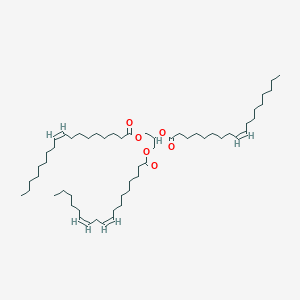

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a mixed-acid triacylglycerol (TAG) with a glycerol backbone esterified at the sn-1 and sn-2 positions by oleic acid (C18:1, cis-9) and at the sn-3 position by linoleic acid (C18:2, cis-9,12) . Its molecular formula is C₅₇H₁₀₂O₆, with an average molecular mass of 883.44 Da and a monoisotopic mass of 882.768 g/mol . OOL is a racemic mixture, lacking defined stereocenters, and exists as a colorless to faint yellow liquid at room temperature .

This TAG is naturally present in seed oils such as pumpkin, sesame, and olive oil and is synthetically produced for research and industrial applications. Its unique fatty acid profile—combining monounsaturated (oleic) and polyunsaturated (linoleic) acids—confers distinct biophysical properties, including low melting point, high fluidity, and moderate oxidation stability . OOL is utilized in food science as a low-trans-fat alternative, in pharmaceuticals for drug delivery systems, and in cosmetics for its emollient properties .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El 1,2-Dioleoil-3-linoleoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran glicerol y los ácidos grasos respectivos (ácido oleico y ácido linoleico). La reacción normalmente requiere un catalizador, como ácido sulfúrico o ácido p-toluensulfónico, y se lleva a cabo en condiciones de reflujo para garantizar la esterificación completa .

Métodos de producción industrial

En entornos industriales, la producción de 1,2-Dioleoil-3-linoleoil-rac-glicerol a menudo implica la transesterificación enzimática de aceites vegetales. Este método utiliza enzimas lipasas para catalizar la reacción, proporcionando un proceso más ecológico y eficiente en comparación con los métodos químicos tradicionales .

Análisis De Reacciones Químicas

Tipos de reacciones

El 1,2-Dioleoil-3-linoleoil-rac-glicerol experimenta varias reacciones químicas, que incluyen:

Oxidación: Los dobles enlaces en las unidades de ácido oleico y linoleico se pueden oxidar para formar epóxidos o productos hidroxilados.

Hidrólisis: Los enlaces éster se pueden hidrolizar para liberar ácidos grasos libres y glicerol.

Transesterificación: El compuesto puede sufrir reacciones de transesterificación con otros alcoholes para formar diferentes ésteres.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Hidrólisis: Se utilizan condiciones ácidas o básicas, como ácido clorhídrico o hidróxido de sodio, para hidrolizar los enlaces éster.

Transesterificación: El metanol o etanol, en presencia de un catalizador como el metóxido de sodio, se utiliza comúnmente para reacciones de transesterificación.

Principales productos formados

Oxidación: Epóxidos, ácidos grasos hidroxilados.

Hidrólisis: Ácidos grasos libres (ácido oleico, ácido linoleico) y glicerol.

Transesterificación: Ésteres metílicos o etílicos de ácidos oleico y linoleico.

Aplicaciones Científicas De Investigación

Emulsification and Texture Modification

DOL is utilized in the food industry primarily for its emulsifying properties. It helps stabilize oil-in-water emulsions, which are crucial in products like salad dressings and sauces. Its ability to modify texture enhances mouthfeel and overall consumer experience.

Nutritional Benefits

As a source of unsaturated fatty acids, DOL contributes to the nutritional profile of food products. It can be incorporated into functional foods aimed at promoting heart health due to its potential to improve lipid profiles by increasing HDL cholesterol levels while decreasing LDL cholesterol levels.

Fat Replacers

In low-fat and reduced-calorie products, DOL serves as a fat replacer, providing similar sensory attributes to traditional fats without the associated calories. This application is particularly valuable in the formulation of baked goods and dairy products.

Drug Delivery Systems

DOL has been studied as a component in lipid-based drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. This property is particularly beneficial for poorly soluble compounds.

Biocompatibility and Safety

Research indicates that DOL exhibits low toxicity levels, making it suitable for pharmaceutical formulations. Its biocompatibility is essential for applications involving intravenous administration or topical applications.

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of DOL, suggesting its use in formulations aimed at combating infections or enhancing the shelf life of pharmaceutical products.

Model Membrane Systems

DOL is often used in the creation of model membrane systems for studying lipid bilayer properties. These systems help researchers understand membrane dynamics, interactions with proteins, and the effects of various compounds on membrane integrity.

Investigating Lipid Metabolism

In metabolic studies, DOL serves as a substrate to investigate lipid metabolism pathways. Understanding how DOL is metabolized can provide insights into energy storage and utilization in biological systems.

Case Studies and Research Findings

Mecanismo De Acción

El mecanismo de acción del 1,2-Dioleoil-3-linoleoil-rac-glicerol implica su interacción con las membranas celulares. El compuesto se integra en la bicapa lipídica, afectando la fluidez y la permeabilidad de la membrana. Esto puede influir en varios procesos celulares, incluida la transducción de señales y la función de las proteínas de membrana . Los objetivos moleculares incluyen lípidos y proteínas de membrana, y las vías involucradas están relacionadas con el metabolismo de los lípidos y la dinámica de la membrana .

Comparación Con Compuestos Similares

Structural and Compositional Differences

The functional properties of TAGs depend on fatty acid chain length, degree of unsaturation, and positional distribution. Key structural analogs of OOL include:

Key Observations :

- Saturation vs. Fluidity: OOL’s high unsaturated fatty acid content (two mono- and one polyunsaturated) ensures liquid-state properties at room temperature, whereas saturated analogs like OOP and sn-OPO are semi-solid or solid .

- Oxidative Stability: LLO, with two polyunsaturated linoleic acids, is more prone to oxidation than OOL, making OOL preferable for applications requiring extended shelf-life .

- Positional Isomerism : Stereospecific TAGs like sn-OPO exhibit different metabolic behaviors compared to racemic mixtures like OOL. For example, sn-OPO is preferentially hydrolyzed by pancreatic lipases, mimicking human milk fat .

Functional and Application-Based Differences

Food Industry

- OOL is used as a low-trans-fat substitute in margarines and spreads due to its liquid consistency and health profile .

- sn-OPO, a stereospecific TAG, is critical in infant formula for replicating breast milk’s fat absorption properties .

Pharmaceuticals

- OOL’s fluidity and biocompatibility make it suitable for lipid-based drug delivery systems, enhancing bioavailability of hydrophobic drugs .

- POL, with a saturated palmitic acid, is used in solid lipid nanoparticles for controlled release .

Cosmetics

- OOL’s emollient properties are leveraged in moisturizers, whereas LLO’s oxidative instability limits its use in topical formulations .

Actividad Biológica

1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL) is a triacylglycerol that consists of two oleic acid molecules at the sn-1 and sn-2 positions and one linoleic acid molecule at the sn-3 position. This unique composition influences its biological activity significantly, particularly in lipid metabolism, cellular signaling, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of OOL can be represented as follows:

This structure contributes to its function as a source of energy and its involvement in various metabolic processes. The presence of unsaturated fatty acids (oleic and linoleic) enhances its fluidity and interaction with biological membranes.

Biological Activities

Lipid Metabolism

OOL plays a crucial role in lipid metabolism by interacting with enzymes such as lipoprotein lipase (LPL). This enzyme is essential for the hydrolysis of triglycerides into free fatty acids, which can then be utilized for energy production. Studies have shown that OOL can modulate LPL activity, thereby influencing energy homeostasis by altering the availability of free fatty acids in tissues .

Cell Signaling

Research indicates that OOL affects various cellular processes through its influence on signaling pathways. For example, it has been shown to modulate the activity of protein kinase C (PKC), a key player in signal transduction related to metabolic regulation. This modulation may have implications for conditions such as obesity and insulin resistance.

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of OOL. In clinical trials, supplementation with OOL has been associated with altered immune responses, such as decreased production of pro-inflammatory cytokines (IL-4 and IL-6) while not significantly affecting other immune markers like IL-2 . This suggests that OOL may help mitigate excessive immune responses in autoimmune conditions.

Case Studies and Research Findings

-

Study on Lipid Metabolism

A study investigating the effects of OOL on lipid metabolism demonstrated that it enhances LPL activity, leading to increased free fatty acid availability in muscle tissues. This effect was linked to improved metabolic profiles in animal models. -

Clinical Trial on Immunomodulation

A randomized double-blind placebo-controlled trial involving healthy adults showed that OOL supplementation for four weeks resulted in significant reductions in certain inflammatory markers compared to a control group receiving soybean oil. This indicates potential applications for OOL in managing inflammatory diseases . -

Polymorphic Behavior Analysis

Research on the polymorphic behavior of OOL revealed that its crystallization properties are influenced by thermal treatments. Understanding these properties is essential for optimizing its use in food products and pharmaceuticals .

Comparative Analysis

To better understand the unique properties of OOL, it is useful to compare it with similar triacylglycerols:

Q & A

Q. What established synthetic methodologies are used to produce 1,2-Dioleoyl-3-linoleoyl-rac-glycerol (OOL)?

Basic

OOL is synthesized via interesterification of lipid substrates such as rice bran oil, palm stearin, and high oleic sunflower oil, catalyzed by enzymes like lipases to ensure positional specificity of fatty acids (sn-1,2 oleate; sn-3 linoleate) . Post-synthesis purification involves solvent fractionation and chromatographic techniques (e.g., TLC) to isolate the triacylglycerol species.

Q. How is the molecular structure of OOL validated in research settings?

Basic

Structural confirmation relies on:

- NMR spectroscopy (¹H and ¹³C) to resolve ester linkages and double-bond positions in oleic (18:1) and linoleic (18:2) acids.

- Mass spectrometry (MS) for molecular weight verification (883.42 g/mol) and fragmentation patterns .

- Thin-layer chromatography (TLC) to assess purity (>90%) and distinguish OOL from mono-/diacylglycerol by-products .

Q. What experimental approaches are used to study OOL's polymorphic crystallization behavior?

Advanced

Polymorphic transitions (α, β′, β forms) are analyzed using:

- Differential scanning calorimetry (DSC) to monitor melting profiles and nucleation kinetics under controlled cooling/heating rates (e.g., 5–10°C/min) .

- Synchrotron radiation X-ray diffraction (SR-XRD) to resolve crystal lattice arrangements and phase stability .

- Microscopy (polarized light) to correlate crystal morphology with functional properties like melting point and lipid matrix stability.

Q. How does OOL enhance drug delivery systems, and what assays evaluate its efficacy?

Advanced

OOL’s unsaturated acyl chains improve encapsulation efficiency of hydrophobic drugs by forming stable micelles or liposomes. Key assays include:

- In vitro release studies using dialysis membranes to quantify drug release kinetics under physiological conditions .

- Cellular uptake assays (e.g., fluorescence tagging) to assess targeting efficiency in endothelial or cancer cell lines .

- Oxidative stability tests (e.g., lipid peroxidation assays) to ensure structural integrity during storage .

Q. What analytical challenges arise in quantifying OOL, and how are they addressed?

Advanced

OOL’s high molecular weight and low volatility complicate GC/MS analysis. Solutions include:

- Isotope dilution assays using ¹³C-labeled analogs (e.g., 1,2-Dioleoyl-rac-glycerol-¹³C₃) as internal standards for LC-MS/MS quantification .

- Derivatization (e.g., trimethylsilylation) to enhance volatility for GC-based methods .

- Normal-phase HPLC with evaporative light scattering detection (ELSD) for lipid-class separation .

Q. What role does OOL play in food science research?

Basic

OOL serves as a low-trans-fat alternative in lipid matrices, mimicking the rheological properties of traditional fats while reducing cardiovascular risks. Applications include:

- Emulsion stabilization in baked goods and spreads.

- Bioavailability studies to enhance absorption of fat-soluble vitamins .

Q. How do storage conditions impact OOL’s stability, and what protocols mitigate degradation?

Advanced

OOL is sensitive to oxidation (via linoleate peroxidation) and requires:

- Storage at -20°C under inert gas (N₂/Ar) to prevent radical-mediated degradation .

- Antioxidant additives (e.g., BHT, α-tocopherol) at 0.01–0.1% w/w to prolong shelf life.

- Regular purity checks via TLC or HPLC to detect hydrolyzed or oxidized products .

Q. How does OOL interact with lipid bilayers in membrane studies?

Advanced

OOL modulates bilayer fluidity and permeability due to its unsaturated acyl chains. Key methods include:

- Fluorescence anisotropy using probes like DPH to measure membrane order .

- Langmuir trough experiments to assess surface pressure-area isotherms and phase behavior .

- Electron paramagnetic resonance (EPR) to study lipid packing and domain formation .

Propiedades

IUPAC Name |

[3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,25-30,54H,4-15,17-18,20-24,31-53H2,1-3H3/b19-16-,28-25-,29-26-,30-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMWOTXEVWLTTO-KTKRTRQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H102O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-20-7 | |

| Record name | 1,2-Dioleoyl-3-linolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DIOLEOYL-3-LINOLEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9790LE118Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.